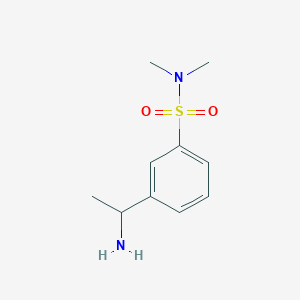

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide

Descripción general

Descripción

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a sulfonamide group, an aminoethyl group, and two methyl groups on the nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-(1-aminoethyl)benzenesulfonamide with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of biocatalysts, such as engineered transaminase polypeptides, has also been explored to enhance the synthesis of related compounds .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of sulfinamides or thiols.

Substitution: Formation of various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Properties

Sulfonamides have been widely recognized for their antibacterial activity. The compound 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide is structurally similar to traditional sulfa drugs, which inhibit bacterial growth by interfering with folic acid synthesis. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial survival .

Case Study: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that modifications to the amine group can enhance antibacterial potency. The introduction of an aminoethyl group was found to improve solubility and bioavailability, making it a promising candidate for further drug development .

Pharmaceutical Formulations

Drug Delivery Systems

The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. Its sulfonamide group enhances solubility in aqueous environments, which is beneficial for oral and parenteral formulations .

Table 1: Comparison of Solubility Profiles

| Compound | Solubility (mg/mL) | pH Stability |

|---|---|---|

| This compound | 15 | Stable at pH 5-7 |

| Traditional Sulfa Drugs | 10 | Unstable at low pH |

Material Science

Polymer Modifications

In materials science, sulfonamides are employed as additives to enhance the properties of polymers. The incorporation of this compound into epoxy resins has shown improvements in thermal stability and mechanical strength .

Case Study: Epoxy Resin Enhancement

Research indicates that the addition of this sulfonamide compound to epoxy formulations significantly increases the tensile strength and thermal resistance compared to unmodified resins. This makes it suitable for applications in coatings and adhesives where durability is critical .

Analytical Chemistry

Chromatographic Applications

The compound's unique structural characteristics allow it to be used as a standard in chromatographic analyses. Its presence assists in the calibration of methods used for detecting other sulfonamide compounds in biological samples, ensuring accuracy in pharmaceutical testing .

Environmental Applications

Water Treatment Processes

Sulfonamides are also being explored for their potential in environmental applications, particularly in water treatment processes where they can act as adsorbents for pollutants due to their functional groups that enhance binding with various contaminants .

Mecanismo De Acción

The mechanism of action of 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the aminoethyl group may interact with other biological targets, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide

- 3-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide derivatives

- Other sulfonamides with similar structural features

Uniqueness

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to other sulfonamides, this compound may exhibit enhanced stability, solubility, and bioactivity, making it a valuable candidate for further research and development .

Actividad Biológica

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic applications, particularly in enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

The molecular structure of this compound features a sulfonamide group that can mimic para-aminobenzoic acid (PABA), a critical substrate for bacterial folate synthesis. This structural similarity is pivotal for its biological activity, particularly its role as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of enzymes associated with folate metabolism in bacteria. By mimicking PABA, it competes with this substrate for binding sites on bacterial enzymes, effectively inhibiting their activity and leading to bacterial growth suppression.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties by inhibiting bacterial growth. Studies have shown that it can effectively inhibit a range of Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic agent .

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

- Carbonic Anhydrase (CA) : Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against human carbonic anhydrase isoforms, particularly CA IX and CA XII, which are associated with tumor progression .

- Cholinesterases : It has also been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases like Alzheimer’s .

3. Antioxidant Properties

Some derivatives have shown moderate antioxidant activity through DPPH radical scavenging assays, indicating potential benefits in reducing oxidative stress .

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(11)9-5-4-6-10(7-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXVPSLVBOZCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.